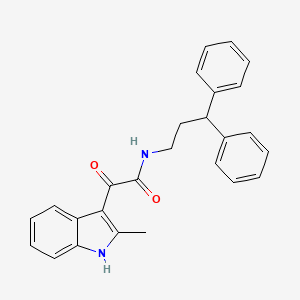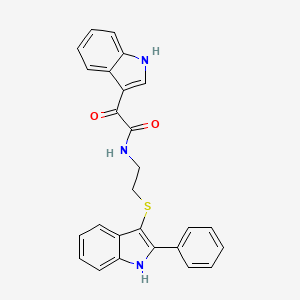
2-(1H-indol-3-yl)-2-oxo-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide
Übersicht
Beschreibung
“2-(1H-indol-3-yl)-2-oxo-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide” is a compound that has been studied for its potential antiviral properties . It specifically targets the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus . This suggests that it may also have the ability to inhibit SARS-CoV-2 replication by targeting its RdRp activity .
Synthesis Analysis
The compound was synthesized according to a process reported in a previous study . The synthesis involved the use of 2,3-dithioindole .
Chemical Reactions Analysis
The compound was tested against SARS-CoV-2 RdRp using a cell-based assay . Among the tested compounds, it was found to strongly inhibit SARS-CoV-2 RdRp activity while exhibiting low cytotoxicity and resistance to viral exoribonuclease .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, such as F0675-0191, have shown potential in antiviral applications. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory properties. This makes them valuable in the development of new drugs for treating various inflammatory conditions .
Anticancer Applications
Indole derivatives have shown promise in the field of oncology. They have been found to possess anticancer properties, making them potential candidates for cancer treatment .
Antioxidant Properties
Some indole derivatives have been synthesized and evaluated for their antioxidant activity. These compounds could be useful in combating oxidative stress-related diseases .
Applications in Organic Electronics
Elongated organic π-conjugated molecules, such as indole derivatives, are extensively used in making organic electronic materials due to their enormous potential applications in two photon-absorption, organic semiconductors, organic photovoltaics (OPVs), organic field effect transistors (OFET’s), information storage devices, nonlinear optics (NLO), sensors, organic light emitting diodes (OLEDs), etc .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties. This makes them potential candidates for the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have shown potential in antitubercular applications. This makes them valuable in the development of new drugs for treating tuberculosis .
Antidiabetic Applications
Indole derivatives have shown promise in the field of endocrinology. They have been found to possess antidiabetic properties, making them potential candidates for diabetes treatment .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have various molecular and cellular effects.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c30-24(20-16-28-21-12-6-4-10-18(20)21)26(31)27-14-15-32-25-19-11-5-7-13-22(19)29-23(25)17-8-2-1-3-9-17/h1-13,16,28-29H,14-15H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEMCJFSLGAILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2-oxo-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



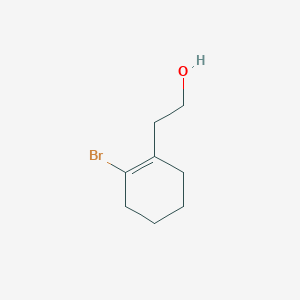
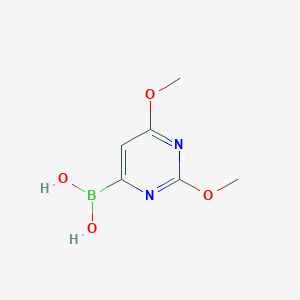
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288558.png)
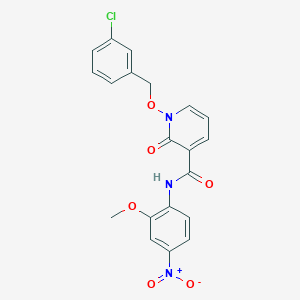
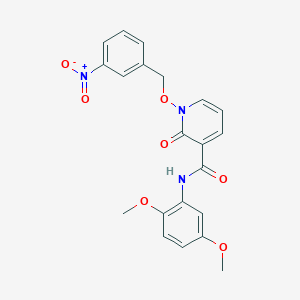
![N-(benzo[d]thiazol-2-yl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288593.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288608.png)
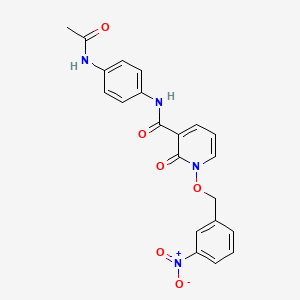




![2-(2-methyl-1H-indol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B3288646.png)
